3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine
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Overview
Description
3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of boron reagents with halogenated pyridines under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and functional materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in protein targets, influencing their activity and function .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
2-Fluoro-4-(trifluoromethyl)pyridine: Acts as a reactant in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness: 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and isopropyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-yl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)10-11(17-8-3-4-8)9(5-6-16-10)12(13,14)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
ACGVHFRFKSYPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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